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Compound of Interest

(6-Chloroimidazo[1,2-a]pyridin-2-
Compound Name:
yl)methanol

Cat. No.: B1287334

InChl Key: NBOXKWPAFWOANI-UHFFFAOYSA-N
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-Chloroimidazo[1,2-a]pyridin-2-
yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document
summarizes its chemical identity, physicochemical properties, a detailed potential synthesis
protocol, and insights into its anticipated biological activities based on related compounds.

Core Compound Information

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a derivative of the imidazo[1,2-a]pyridine
scaffold, a privileged structure in drug discovery due to its wide range of biological activities.
The presence of a chlorine atom at the 6-position and a methanol group at the 2-position are
key structural features that can influence its chemical properties and biological target
interactions.

Table 1: Chemical and Physical Properties
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Property Value Source

(6-Chloroimidazo[1,2-a]pyridin-

IUPAC Name
2-yl)methanol
NBOXKWPAFWOANI- _
InChl Key PubChemlLite
UHFFFAOYSA-N
Molecular Formula CsH7CIN20 Santa Cruz Biotechnology[1]
Molecular Weight 182.61 g/mol Santa Cruz Biotechnology[1]
CAS Number 1039416-36-8 Santa Cruz Biotechnology[1]
Predicted XlogP 15 PubChemLite
Predicted Collision Cross ]
_ 132.9 A2 PubChemlLite
Section ([M+H]*)
Predicted Collision Cross ]
_ 145.4 A2 PubChemLite
Section ([M+Na]*)
Predicted Collision Cross )
134.3 A2 PubChemlLite

Section ([M-H]7)

Note: Experimental physicochemical data such as melting point, boiling point, and solubility are
not readily available in the public domain and would require experimental determination.

Experimental Protocols

Proposed Synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-
yl)methanol

While a specific protocol for the direct synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-
yl)methanol is not explicitly detailed in the reviewed literature, a plausible and efficient multi-
step synthesis can be proposed based on established methodologies for analogous
imidazo[1,2-a]pyridine derivatives. The general strategy involves the construction of the

imidazo[1,2-a]pyridine core followed by functional group manipulation to introduce the
methanol moiety.

Step 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
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This initial step involves the cyclocondensation of 2-amino-5-chloropyridine with 1,3-
dichloroacetone. This is a common and effective method for forming the imidazo[1,2-a]pyridine
ring system.[2]

o Materials: 2-amino-5-chloropyridine, 1,3-dichloroacetone, acetonitrile, sodium bicarbonate.
e Procedure:

o Dissolve 2-amino-5-chloropyridine (1.0 eq) in acetonitrile.

o Add 1,3-dichloroacetone (1.0-1.2 eq) to the solution.

o Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC).

o The resulting precipitate, the hydrohalide salt of the product, is collected by vacuum
filtration and washed with cold acetonitrile.

o The crude product is then dissolved in water and neutralized with a saturated solution of
sodium bicarbonate to yield the free base, 6-Chloro-2-(chloromethyl)imidazo[1,2-
a]pyridine, which can be isolated by filtration or extraction with a suitable organic solvent
like dichloromethane.

Step 2: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

The chloromethyl intermediate is a versatile precursor that can be converted to the
corresponding carboxylic acid. This can be achieved through a nitrile intermediate followed by
hydrolysis.

e Materials: 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, sodium cyanide, dimethyl
sulfoxide (DMSO), aqueous acid (e.g., HCI).

e Procedure:
o Dissolve 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine in DMSO.

o Add sodium cyanide (NaCN) and stir the mixture at room temperature until the reaction is
complete (monitored by TLC).
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o The resulting 2-cyanomethyl derivative is then hydrolyzed by heating in an aqueous acidic
solution to yield 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid.[3][4]

Step 3: Reduction to (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
The final step is the reduction of the carboxylic acid to the primary alcohol.

o Materials: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a suitable reducing agent (e.g.,
lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BHs-THF)), anhydrous
tetrahydrofuran (THF).

e Procedure:

[¢]

Suspend 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid in anhydrous THF under an
inert atmosphere (e.g., nitrogen or argon).

o Carefully add the reducing agent (e.g., a solution of LiAlH4 in THF) to the suspension at 0
°C.

o Allow the reaction to warm to room temperature and stir until the reduction is complete
(monitored by TLC).

o The reaction is then carefully quenched with water and a sodium hydroxide solution, and
the resulting solid is filtered off.

o The filtrate is concentrated under reduced pressure, and the crude product can be purified
by column chromatography on silica gel to afford (6-Chloroimidazo[1,2-a]pyridin-2-
yl)methanol.
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Proposed Synthesis Workflow
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Caption: Proposed synthetic workflow for (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol.

Biological Activity and Potential Sighaling Pathways
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While specific biological data for (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is not
extensively published, the broader class of imidazo[1,2-a]pyridine derivatives has
demonstrated significant potential as anticancer agents.[5][6][7][8] Studies on various
substituted imidazo[1,2-a]pyridines, including those with a 6-chloro substituent, have reported
cytotoxic activity against a range of cancer cell lines.

Table 2: Anticancer Activity of Related Imidazo[1,2-a]Pyridine Derivatives

Compound/Derivati . Reported ICso
Cancer Cell Line(s) Reference
ve Class Values

6-(Imidazo[1,2-

a]pyridin-6- HCCB827, A549, SH-
) ) 0.09 uM to 0.43 uM [7]
yl)quinazoline SY5Y, HEL, MCF-7
derivatives
Novel Imidazo[1,2- HB9: 50.56 uM
o _ A549 (lung), HepG2
a]Pyridine Hybrids (iver) (A549)HB10: 51.52 [518]
iver
(HB9, HB10) UM (HepG2)
Novel Imidazo[1,2-
a]Pyridine IP-5: 45 uMIP-6: 47.7
HCC1937 (breast) [6]119]
Compounds (IP-5, IP- LY

6)

The mechanism of action for the anticancer effects of imidazo[1,2-a]pyridines often involves the
induction of apoptosis (programmed cell death). Several key signaling pathways have been
implicated.

A plausible mechanism of action, based on studies of related compounds, suggests that (6-
Chloroimidazo[1,2-a]pyridin-2-yl)methanol could potentially inhibit the PIBK/AKT/mTOR
signaling pathway.[10] This pathway is crucial for cell survival, proliferation, and growth, and its
dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle
arrest and the initiation of apoptosis.

The apoptotic cascade is typically executed by a family of proteases called caspases.
Imidazo[1,2-a]pyridine derivatives have been shown to activate both initiator caspases (like
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caspase-8 and caspase-9) and executioner caspases (like caspase-3 and caspase-7).[6]

Activation of these caspases leads to the cleavage of cellular substrates, resulting in the

characteristic morphological and biochemical changes of apoptosis.

Potential Anticancer Signaling Pathway
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Caption: Plausible anticancer signaling pathway for (6-Chloroimidazo[1,2-a]pyridin-2-

yl)methanol.

Conclusion
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(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a compound with significant potential for
further investigation in the field of drug discovery, particularly in oncology. This technical guide
provides foundational information for researchers, including its chemical identifiers, a detailed
proposed synthesis workflow, and an overview of its likely biological activities based on the
extensive research on the imidazo[1,2-a]pyridine scaffold. Further experimental validation of its
physicochemical properties and biological efficacy is warranted to fully elucidate its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1287334?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

